cis-2-Fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
Description
cis-2-Fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a fluorine atom and a methoxycarbonyl group in the cis configuration on the cyclopropane ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to the unique electronic and steric effects imparted by the cyclopropane ring and its substituents. The fluorine atom enhances metabolic stability and modulates electronic properties, while the methoxycarbonyl group serves as a versatile handle for further functionalization .
Properties
Molecular Formula |
C6H7FO4 |
|---|---|
Molecular Weight |
162.12 g/mol |
IUPAC Name |
(1R,2R)-2-fluoro-2-methoxycarbonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H7FO4/c1-11-5(10)6(7)2-3(6)4(8)9/h3H,2H2,1H3,(H,8,9)/t3-,6-/m1/s1 |
InChI Key |
USGFUKMVZYHGAG-AWFVSMACSA-N |
Isomeric SMILES |
COC(=O)[C@]1(C[C@@H]1C(=O)O)F |
Canonical SMILES |
COC(=O)C1(CC1C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Fluorocyclopropane Synthesis via Thiophenol Intermediate (WO2018032796A1)
A novel and efficient method for synthesizing 2-fluorocyclopropane carboxylic acid derivatives involves the following steps:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of 1,1-dichloro-1-fluoroethane with thiophenol in presence of alkali | Alkali metal or alkaline earth metal alkoxide, carbonate, hydride, hydroxide | Produces phenyl sulfide intermediate |
| 2 | Oxidation of phenyl sulfide intermediate | Oxone (potassium peroxymonosulfate) | Oxone replaces mCPBA, safer and cost-effective |
| 3 | Elimination reaction on oxidized product | Alkali base | Forms 1-fluoro-1-phenylsulfonylethylene |
| 4 | Cyclopropanation with ethyl diazoacetate | Ruthenium catalyst | Forms cyclopropane intermediate with methoxycarbonyl group |
| 5 | Elimination under base, followed by acidification | Alkali base and acid (HCl, H2SO4, HNO3, or HClO4) | Yields 2-fluorocyclopropane carboxylic acid |
This route is notable for:
- Use of bulk, inexpensive reagents.
- Avoidance of hazardous oxidants.
- Short synthetic pathway with improved yields.
- Scalability and operational simplicity.
This method can be adapted to prepare the cis isomer by controlling reaction conditions and catalyst selection.
Esterification and Stereochemical Control (EP0095794B1)
Preparation of cyclopropane carboxylic acid esters, including methoxycarbonyl derivatives, involves:
- Formation of cyclopropane carboxylate intermediates with defined stereochemistry.
- Use of alcohols such as methanol or substituted benzyl alcohols for esterification.
- Control of stereochemistry (cis vs trans) via choice of starting materials and reaction conditions.
- Avoidance of side reactions such as condensation on aldehyde groups by using protected intermediates.
The process includes:
| Stage | Description | Reagents/Conditions |
|---|---|---|
| A | Preparation of 3-formyl cyclopropane-1-carboxylate intermediate | Starting from 2,2-dimethyl 3-formyl cyclopropane-1-carboxylic acid derivatives |
| B | Esterification with alcohol (e.g., methanol) | Acid catalysis or base-promoted esterification |
| C | Purification and stereochemical verification | Chromatography, crystallization |
This method emphasizes stereochemical purity and is applicable to cis isomers with methoxycarbonyl groups at the 2-position.
Cyclopropane Derivatives via Alkali Metal Alkoxides (US3723469A)
This older but relevant patent describes:
- Use of alkali metal alcoholates (e.g., sodium methoxide) for esterification and cyclopropane ring formation.
- Preparation of cis-configured cyclopropane carboxylic acids and their esters.
- Formation of lactones and hemi-acylals as intermediates.
- Control of stereochemistry by starting from racemic or optically active precursors.
Key points include:
| Reaction Aspect | Details |
|---|---|
| Base used | Sodium methoxide/methanol system |
| Intermediate forms | Lactones, hemi-acylals with cis configuration |
| Product isolation | Crystallization of amine salts for purification |
| Stereochemical control | Dependent on starting material configuration |
This method provides a foundation for preparing cis-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid by esterification of suitable cyclopropane intermediates.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalyst/Base | Yield & Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Thiophenol intermediate route (WO2018032796A1) | 1,1-dichloro-1-fluoroethane, thiophenol, ethyl diazoacetate | Ruthenium catalyst, alkali bases | High yield, high purity | Short route, bulk reagents, scalable, safe oxidant (oxone) | Requires careful control of elimination steps |
| Esterification via 3-formyl cyclopropane (EP0095794B1) | 2,2-dimethyl 3-formyl cyclopropane acid, methanol or benzyl alcohol | Acid/base catalysis | Good stereochemical control | Precise stereochemistry, adaptable to various esters | Multi-step, sensitive to side reactions |
| Alkali metal alkoxide esterification (US3723469A) | Cyclopropane acid derivatives, sodium methoxide | Sodium methoxide | Moderate to good yield | Established method, simple reagents | May require chiral starting materials for stereocontrol |
Research Findings and Notes
- The use of oxone as an oxidant (WO2018032796A1) represents a safer, more cost-effective alternative to traditional mCPBA oxidations, improving scalability and environmental profile.
- Ruthenium catalysts facilitate cyclopropanation with ethyl diazoacetate, enabling installation of the methoxycarbonyl group with control over stereochemistry.
- Esterification steps must be carefully controlled to avoid side reactions, particularly condensation on aldehyde groups in intermediates.
- Stereochemical purity (cis configuration) is critical for biological activity and is achieved through choice of starting materials and reaction conditions.
- The preparation methods have been validated in industrial patent literature, indicating their practical applicability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Analogues
The compound’s reactivity and applications can be contextualized by comparing it to other cyclopropane derivatives (Table 1). Key analogues include:
Table 1: Structural and Functional Comparison of Cyclopropane Derivatives
Key Observations:
- Electronic Effects: The fluorine atom in the target compound increases the acidity of the carboxylic acid group compared to non-fluorinated analogues (e.g., (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid) due to its electron-withdrawing nature.
- Aromatic vs. Aliphatic Substituents : The fluorophenylmethyl group in CAS 1267007-11-3 () introduces π-π stacking capabilities absent in the aliphatic-substituted target compound.
Biological Activity
cis-2-Fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C6H8O4
- Molecular Weight : 144.1253 g/mol
- CAS Number : 31420-47-0
The compound features a cyclopropane ring with a fluorine atom and a methoxycarbonyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms Include :
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Modulation of Signaling Pathways : It may affect signaling pathways critical for cell survival and proliferation, making it a candidate for further investigation in cancer therapies.
Biological Activity Data
Research indicates that this compound exhibits significant activity against various biological targets. Below is a summary table of its biological activities based on available studies.
| Biological Target | Activity Observed | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Inhibitory effects | |
| Enzymatic inhibition (MetAP) | IC50 values < 1 µM | |
| Anticancer activity | Cytotoxic effects in vitro |
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study highlighted the compound's ability to inhibit non-replicating strains of M. tuberculosis, suggesting its potential as a treatment for latent tuberculosis infections. The compound's effectiveness was linked to its interaction with the DosRST regulatory system, crucial for bacterial survival under dormancy conditions .
- Anticancer Properties : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A specific derivative showed an IC50 value indicating strong inhibition of cancer cell proliferation, warranting further exploration in drug development .
- Enzyme Interaction Studies : Detailed structure-activity relationship (SAR) studies have been conducted to understand how modifications to the cyclopropane structure affect enzymatic inhibition. These studies indicated that certain substitutions could enhance potency and selectivity against target enzymes such as Methionine Aminopeptidase (MetAP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
